molecular formula C12H18ClNO2 B2799721 4-(Benzyloxy)piperidin-3-ol hydrochloride CAS No. 2055839-82-0

4-(Benzyloxy)piperidin-3-ol hydrochloride

Cat. No. B2799721
CAS RN: 2055839-82-0
M. Wt: 243.73
InChI Key: KDQCZQQAPHINOX-UHFFFAOYSA-N
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Description

4-(Benzyloxy)piperidin-3-ol hydrochloride is a chemical compound with the CAS Number: 2055839-82-0 . It has a molecular weight of 243.73 . It is used in various applications and is a valuable building block in organic synthesis .


Synthesis Analysis

Piperidines, which include 4-(Benzyloxy)piperidin-3-ol hydrochloride, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The InChI Code for 4-(Benzyloxy)piperidin-3-ol hydrochloride is 1S/C12H17NO2.ClH/c14-11-8-13-7-6-12(11)15-9-10-4-2-1-3-5-10;/h1-5,11-14H,6-9H2;1H . This indicates the presence of 12 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 chlorine atom in the molecule .

Its molecular formula is C12H18ClNO2 .

Scientific Research Applications

Piperidine Derivatives in Medicinal Chemistry

Research on piperidine derivatives, including those structurally related to 4-(Benzyloxy)piperidin-3-ol hydrochloride, demonstrates their pivotal role in medicinal chemistry. These compounds serve as building blocks in the synthesis of pharmaceuticals targeting a range of conditions. For example, synthetic approaches to chiral 4-amino-3-hydroxy piperidines with pharmaceutical relevance have been evaluated, showcasing the importance of controlling stereochemistry in drug design and synthesis (Ortiz et al., 2012). Similarly, the development of diastereoselective routes towards trans-4-aminomethyl-piperidin-3-ol building blocks underlines the compound's utility in crafting molecules with specific biological activities (Gijsen et al., 2008).

Advancements in Organic Synthesis

In organic synthesis, the versatility of piperidine derivatives is showcased through various synthetic strategies. These include the preparation of novel compounds through regio- and stereoselective amination processes, which are critical for developing molecules with desired pharmacological properties (Veselov et al., 2009). Moreover, nucleophilic ring-opening reactions of epoxypiperidines with amines highlight the potential for synthesizing a broad range of derivatives, further expanding the chemical space available for drug discovery and material science applications (Scheunemann et al., 2011).

Contribution to Material Science

The structural and physical properties of piperidine derivatives also contribute to advancements in material science. For instance, the detailed characterization of piperidinium chloride salts through X-ray diffraction and computational studies provides insights into the molecular geometry and potential applications in materials development (Szafran et al., 2007). Such research underpins the significance of piperidine structures in designing new materials with tailored properties for technological applications.

Future Directions

Piperidines, including 4-(Benzyloxy)piperidin-3-ol hydrochloride, continue to be an important area of research in the pharmaceutical industry . Future directions may include the development of more efficient synthesis methods, exploration of new reactions, and discovery of new pharmacological applications .

properties

IUPAC Name

4-phenylmethoxypiperidin-3-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2.ClH/c14-11-8-13-7-6-12(11)15-9-10-4-2-1-3-5-10;/h1-5,11-14H,6-9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDQCZQQAPHINOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C1OCC2=CC=CC=C2)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Benzyloxy)piperidin-3-ol hydrochloride

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